![molecular formula C14H7ClFNO2 B6405386 4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261991-46-1](/img/structure/B6405386.png)
4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid (4-Cl-3-CN-2-FBA) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C11H6ClFNO2. 4-Cl-3-CN-2-FBA is used in laboratories as a reagent for the synthesis of other compounds, and it has a wide range of biochemical and physiological effects.
Scientific Research Applications
4-Cl-3-CN-2-FBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the preparation of other compounds. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cl-3-CN-2-FBA is not fully understood, but it is believed to involve the formation of aryl cations and the subsequent reaction of these cations with other compounds. It is believed that the formation of aryl cations is responsible for the reactivity of 4-Cl-3-CN-2-FBA in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-3-CN-2-FBA are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and protein kinase C. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-Cl-3-CN-2-FBA has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable under normal laboratory conditions. However, it can be toxic if mishandled, and it can react with other compounds if not handled properly.
Future Directions
There are several potential future directions for research involving 4-Cl-3-CN-2-FBA. These include the development of new synthesis methods, the investigation of its biochemical and physiological effects, and the development of new applications for 4-Cl-3-CN-2-FBA. Additionally, further research could be conducted to better understand its mechanism of action and to optimize its use in laboratory experiments.
Synthesis Methods
4-Cl-3-CN-2-FBA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-cyanobenzene and 2-fluorobenzoic acid in the presence of an acid catalyst. This reaction produces 4-Cl-3-CN-2-FBA and other by-products. The reaction can be carried out at room temperature or at higher temperatures, depending on the desired outcome.
properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-4-2-8(5-10(12)7-17)9-1-3-11(14(18)19)13(16)6-9/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQCHINATSCQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690771 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-46-1 |
Source
|
Record name | 4'-Chloro-3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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